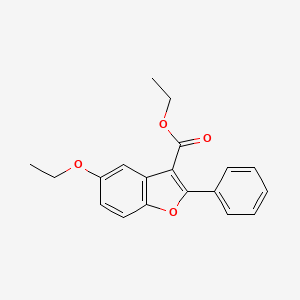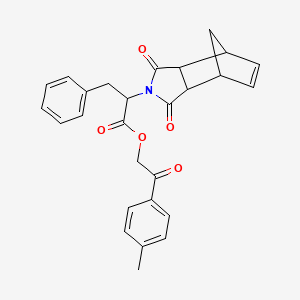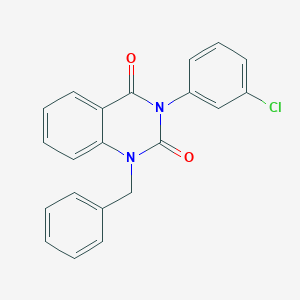![molecular formula C18H16Cl2N2O3S2 B11651845 Methyl 2-({[(2,4-dichlorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11651845.png)
Methyl 2-({[(2,4-dichlorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-({[(2,4-diclorofenil)carbonil]carbamotioil}amino)-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de metilo es un compuesto orgánico complejo que pertenece a la clase de los derivados del benzotiofeno. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de benzotiofeno, un grupo diclorofenil y una unidad carbamotioil. Los derivados del benzotiofeno son conocidos por sus diversas actividades biológicas y a menudo se exploran en la química medicinal por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-({[(2,4-diclorofenil)carbonil]carbamotioil}amino)-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de metilo generalmente implica múltiples pasos:
Formación del núcleo de benzotiofeno: El núcleo de benzotiofeno se puede sintetizar utilizando la reacción de Gewald, que implica la condensación de una cetona, un α-cianoéster y azufre elemental en condiciones básicas.
Introducción del grupo diclorofenil: El grupo diclorofenil se puede introducir mediante una reacción de acilación de Friedel-Crafts, donde el cloruro de 2,4-diclorobenzoílo reacciona con el núcleo de benzotiofeno en presencia de un catalizador ácido de Lewis como el cloruro de aluminio.
Carbamotioilación: El paso final implica la introducción del grupo carbamotioil. Esto se puede lograr haciendo reaccionar el producto intermedio con tiourea en condiciones ácidas para formar el derivado carbamotioil deseado.
Métodos de producción industrial
La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, la elección del solvente y el tiempo de reacción, sería crucial para maximizar el rendimiento y la pureza. La química de flujo continuo y las plataformas de síntesis automatizadas se podrían emplear para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el átomo de azufre del anillo de benzotiofeno, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo, convirtiéndolos en alcoholes o aminas.
Sustitución: El grupo diclorofenil puede participar en reacciones de sustitución aromática nucleofílica, donde los átomos de cloro son reemplazados por nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.
Reducción: Se utilizan típicamente agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos como el metóxido de sodio, el amoníaco o los tioles se pueden utilizar en condiciones básicas o neutras.
Productos principales
Oxidación: Sulfóxidos y sulfonas.
Reducción: Alcoholes y aminas.
Sustitución: Diversos derivados de benzotiofeno sustituidos según el nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se estudia por su reactividad única y su potencial como bloque de construcción para moléculas más complejas. Su capacidad para sufrir diversas transformaciones químicas lo convierte en un intermedio valioso en la síntesis orgánica.
Biología
Biológicamente, los derivados del benzotiofeno son conocidos por sus propiedades antimicrobianas, antiinflamatorias y anticancerígenas. Este compuesto específico podría explorarse para actividades similares, particularmente debido a la presencia de los grupos diclorofenil y carbamotioil, que se sabe que mejoran la actividad biológica.
Medicina
En medicina, este compuesto podría investigarse por su potencial como agente terapéutico. Los derivados del benzotiofeno se han estudiado por su papel en el tratamiento de enfermedades como el cáncer, las infecciones bacterianas y las afecciones inflamatorias.
Industria
Industrialmente, este compuesto podría utilizarse en el desarrollo de nuevos materiales, como semiconductores orgánicos o inhibidores de la corrosión, debido a la estabilidad y las propiedades electrónicas del núcleo de benzotiofeno.
Mecanismo De Acción
El mecanismo de acción del 2-({[(2,4-diclorofenil)carbonil]carbamotioil}amino)-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de metilo dependería de su objetivo biológico específico. En general, los derivados del benzotiofeno pueden interactuar con varios objetivos moleculares, incluidas enzimas, receptores y ADN. El grupo diclorofenil puede mejorar la afinidad de unión a estos objetivos, mientras que el grupo carbamotioil podría facilitar las interacciones con biomoléculas que contienen tioles.
Comparación Con Compuestos Similares
Compuestos similares
Suprofeno: Un fármaco antiinflamatorio no esteroideo con un marco de tiofeno 2-sustituido.
Articaína: Un anestésico dental con una estructura de tiofeno trisustituida.
Ácido tiofeno-2-carboxílico: Un derivado de tiofeno más simple utilizado en la síntesis orgánica.
Singularidad
El 2-({[(2,4-diclorofenil)carbonil]carbamotioil}amino)-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de metilo es único debido a su combinación de un núcleo de benzotiofeno con un grupo diclorofenil y carbamotioil. Esta estructura específica puede conferir actividades biológicas y reactividad química distintas en comparación con otros derivados del benzotiofeno.
Propiedades
Fórmula molecular |
C18H16Cl2N2O3S2 |
|---|---|
Peso molecular |
443.4 g/mol |
Nombre IUPAC |
methyl 2-[(2,4-dichlorobenzoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H16Cl2N2O3S2/c1-25-17(24)14-11-4-2-3-5-13(11)27-16(14)22-18(26)21-15(23)10-7-6-9(19)8-12(10)20/h6-8H,2-5H2,1H3,(H2,21,22,23,26) |
Clave InChI |
VAQUXSQUWWRCKU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethoxy-4-[(Z)-(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B11651769.png)
![methyl 6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11651771.png)
![(6Z)-5-imino-6-(3-methoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651775.png)
![4-ethoxy-N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide](/img/structure/B11651781.png)
![2-[N-(3-Chloro-4-methylphenyl)4-methylbenzenesulfonamido]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide](/img/structure/B11651790.png)






acetate](/img/structure/B11651830.png)


